molecular formula C20H15N3O3S B11709779 3-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one

3-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one

Cat. No.: B11709779
M. Wt: 377.4 g/mol
InChI Key: MZXOSOZTYBYRJC-SRZZPIQSSA-N
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Description

3-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE is a complex organic compound that features a unique combination of chromenone, thiazole, and hydrazone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE typically involves a multi-step process. One common method starts with the preparation of 4-methoxybenzaldehyde, which is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-bromoacetophenone to yield the thiazole derivative. Finally, the chromenone moiety is introduced through a condensation reaction with 4-hydroxycoumarin under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes such as tyrosine kinases or topoisomerases, leading to the disruption of cancer cell growth and proliferation . The chromenone and thiazole moieties play a crucial role in binding to the active sites of these enzymes, thereby exerting their biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE is unique due to its combination of chromenone, thiazole, and hydrazone moieties, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in medicinal chemistry and material science, where specific interactions with biological targets or electronic properties are required .

Properties

Molecular Formula

C20H15N3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

3-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one

InChI

InChI=1S/C20H15N3O3S/c1-25-15-8-6-13(7-9-15)11-21-23-20-22-17(12-27-20)16-10-14-4-2-3-5-18(14)26-19(16)24/h2-12H,1H3,(H,22,23)/b21-11+

InChI Key

MZXOSOZTYBYRJC-SRZZPIQSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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